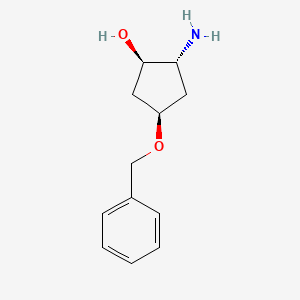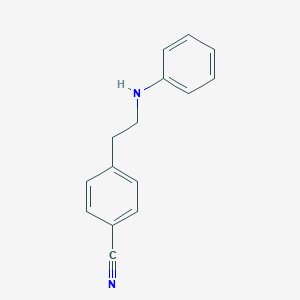
4-(2-(Phenylamino)ethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Phenylamino)ethyl)benzonitrile is an organic compound with the molecular formula C15H14N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 2-(phenylamino)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Phenylamino)ethyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-phenylethylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of recyclable catalysts and solvents can also make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Phenylamino)ethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-(2-(Phenylamino)ethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-(Phenylamino)ethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds or hydrophobic interactions with the active site of the target, while the benzonitrile group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Phenylamino)ethyl)benzamide: Similar structure but with an amide group instead of a nitrile group.
4-(2-(Phenylamino)ethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(2-(Phenylamino)ethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
4-(2-(Phenylamino)ethyl)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and properties compared to its analogs. The nitrile group can participate in a variety of chemical reactions, making the compound versatile for different applications in research and industry.
Propriétés
Formule moléculaire |
C15H14N2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
4-(2-anilinoethyl)benzonitrile |
InChI |
InChI=1S/C15H14N2/c16-12-14-8-6-13(7-9-14)10-11-17-15-4-2-1-3-5-15/h1-9,17H,10-11H2 |
Clé InChI |
MXGODGJMSMOBQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCCC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


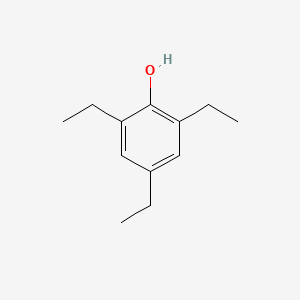
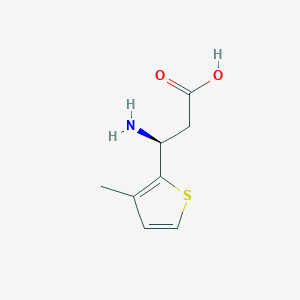
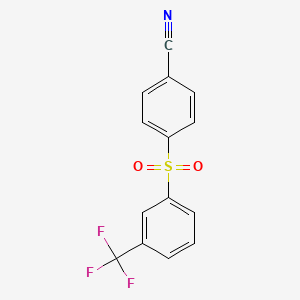
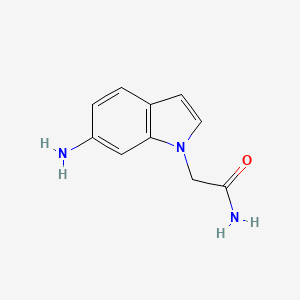
![1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)
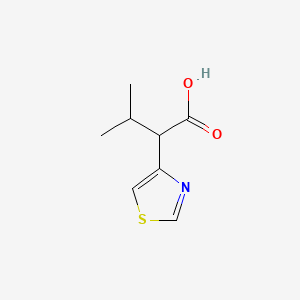
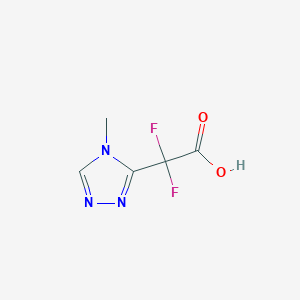
![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)

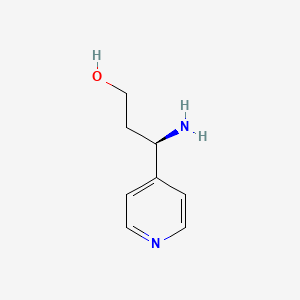

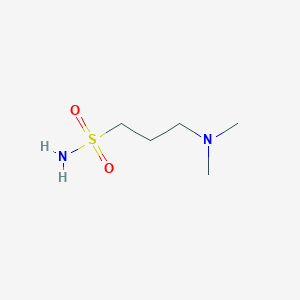
![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
